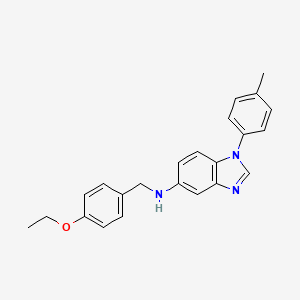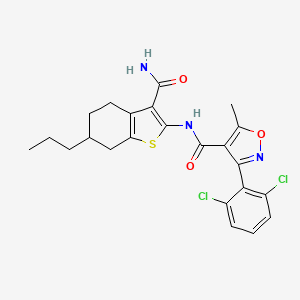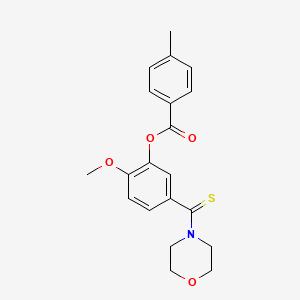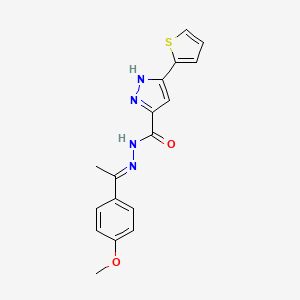
N-(4-ethoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE is a synthetic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzylamine with 4-methylbenzaldehyde, followed by cyclization with o-phenylenediamine under acidic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzene ring positions, using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE can be compared with other benzimidazole derivatives, such as:
N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE: Similar structure but with a methoxy group instead of an ethoxy group.
N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE: Contains a chlorine atom, which may alter its chemical reactivity and biological activity.
N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE: The presence of a fluorine atom can significantly impact its pharmacokinetic properties.
The uniqueness of N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE lies in its specific ethoxy and methyl substitutions, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C23H23N3O |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-[(4-ethoxyphenyl)methyl]-1-(4-methylphenyl)benzimidazol-5-amine |
InChI |
InChI=1S/C23H23N3O/c1-3-27-21-11-6-18(7-12-21)15-24-19-8-13-23-22(14-19)25-16-26(23)20-9-4-17(2)5-10-20/h4-14,16,24H,3,15H2,1-2H3 |
InChI-Schlüssel |
DCIAKJVNGMRPQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11664621.png)
![Methyl 4,5-dimethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11664623.png)
![2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B11664631.png)
![propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11664641.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11664645.png)
![2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11664653.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11664659.png)


![4,4,8-trimethyl-5-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11664683.png)
![3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide](/img/structure/B11664686.png)

![6-Amino-3-(4-nitrophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664712.png)
![N-[(E)-(2-bromophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11664713.png)
